

Application Notes and Protocols for In vivo Delivery of Oncostatin M

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Compound of Interest

Compound Name: *Toonaciliatin M*

Cat. No.: *B15364436*

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Introduction

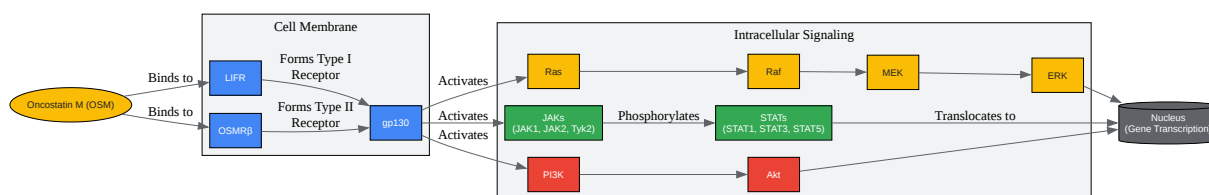
Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, has garnered significant interest in biomedical research due to its diverse biological activities. It plays crucial roles in inflammation, hematopoiesis, and the regulation of cell growth and differentiation. However, the therapeutic application of OSM in vivo is often hampered by its short plasma half-life and potential for systemic toxicity. To overcome these limitations, various drug delivery systems have been developed to enhance its stability, prolong its circulation time, and target its delivery to specific tissues.

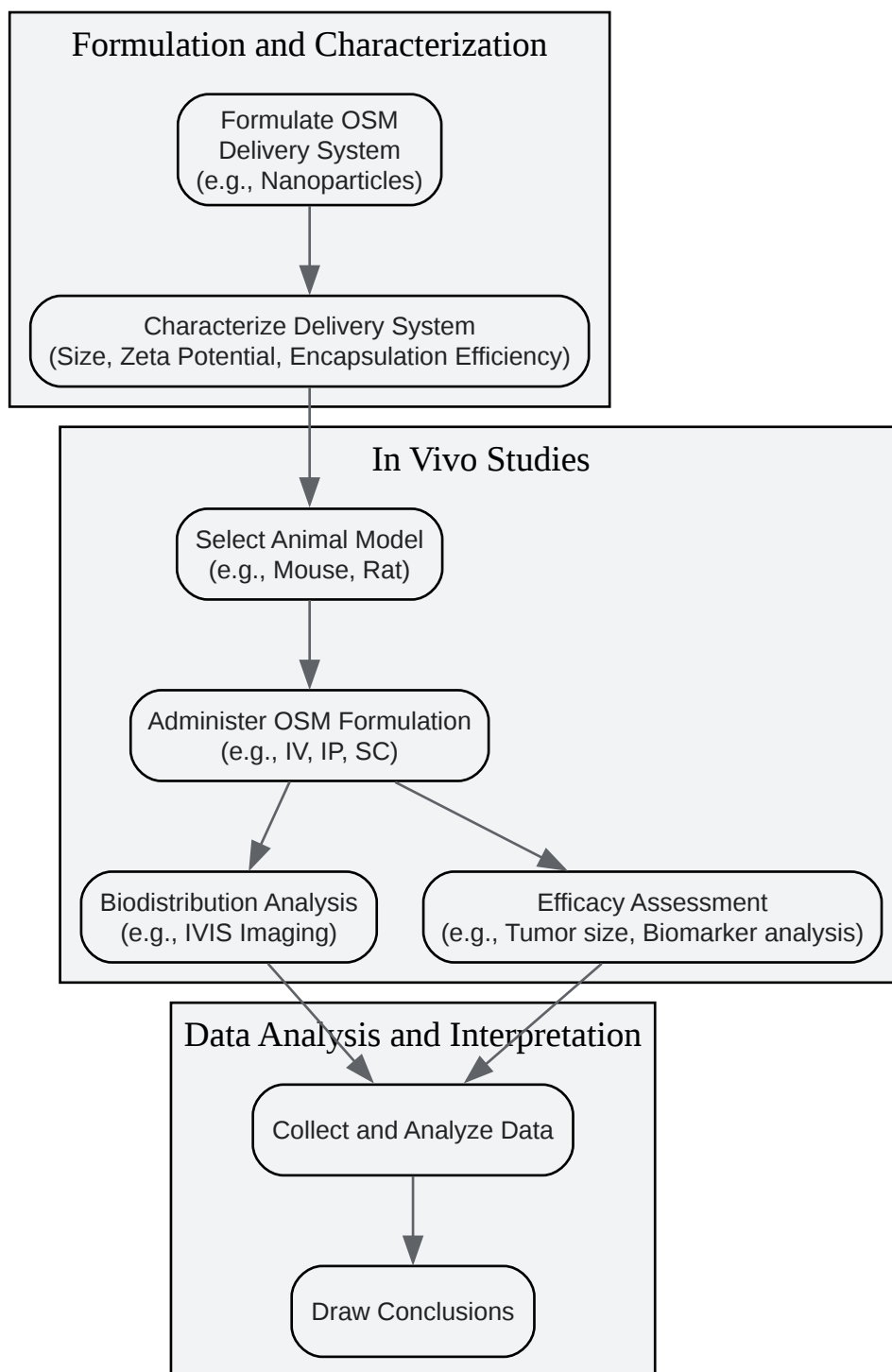
These application notes provide a comprehensive overview of different delivery systems for Oncostatin M for in vivo studies. Detailed protocols for the formulation of common delivery platforms and their administration in animal models are provided to guide researchers in designing and executing their in vivo experiments.

Oncostatin M Signaling Pathways

Oncostatin M exerts its biological effects by binding to two distinct heterodimeric receptor complexes on the cell surface. The type I receptor complex is composed of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130). The type II receptor complex consists of the OSM-specific receptor (OSMR β) and gp130. The engagement of these receptors initiates a cascade of intracellular signaling events, primarily through the Janus

kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Additionally, OSM can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and differentiation.





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